molecular formula C12H14N2 B15320751 (1-(Naphthalen-2-yl)ethyl)hydrazine

(1-(Naphthalen-2-yl)ethyl)hydrazine

Cat. No.: B15320751
M. Wt: 186.25 g/mol
InChI Key: PMPUYARBIPHGKK-UHFFFAOYSA-N
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Description

(1-(Naphthalen-2-yl)ethyl)hydrazine is an organic compound with the molecular formula C12H14N2 It is a hydrazine derivative where the hydrazine group is bonded to a naphthalene ring through an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Naphthalen-2-yl)ethyl)hydrazine typically involves the reaction of naphthalene derivatives with hydrazine. One common method is the reaction of 2-naphthyl ethyl ketone with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

C12H10COCH3+N2H4H2OC12H14N2+H2O\text{C}_{12}\text{H}_{10}\text{COCH}_3 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_{12}\text{H}_{14}\text{N}_2 + \text{H}_2\text{O} C12​H10​COCH3​+N2​H4​⋅H2​O→C12​H14​N2​+H2​O

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(Naphthalen-2-yl)ethyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Naphthalene derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Simpler hydrazine derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

(1-(Naphthalen-2-yl)ethyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-(Naphthalen-2-yl)ethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (1-Naphthylmethyl)hydrazine
  • (2-Naphthylmethyl)hydrazine
  • (1-Naphthyl)hydrazine

Uniqueness

(1-(Naphthalen-2-yl)ethyl)hydrazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl linkage to the naphthalene ring differentiates it from other naphthyl hydrazine derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-naphthalen-2-ylethylhydrazine

InChI

InChI=1S/C12H14N2/c1-9(14-13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,14H,13H2,1H3

InChI Key

PMPUYARBIPHGKK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NN

Origin of Product

United States

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